Leniolisib

Catalog No.
S196992
CAS No.
1354690-24-6
M.F
C21H25F3N6O2
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leniolisib

CAS Number

1354690-24-6

Product Name

Leniolisib

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one

Molecular Formula

C21H25F3N6O2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1

InChI Key

MWKYMZXCGYXLPL-ZDUSSCGKSA-N

SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

Solubility

<1 mg/mL

Synonyms

Leniolisib; CDZ-173; CDZ 173; CDZ173; Leniosilib

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

Isomeric SMILES

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

Description

The exact mass of the compound Leniolisib is 450.1991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in APDS

APDS is caused by variants in either PIK3CD or PIK3R1 genes, leading to overactivation of PI3Kδ. This hyperactivity disrupts the normal maturation and function of B and T lymphocytes, essential components of the adaptive immune system []. Leniolisib acts by specifically binding to PI3Kδ, inhibiting its activity and restoring a balance in the PI3Kδ pathway. This, in turn, is believed to promote the maturation and function of B and T cells, potentially improving immune function in APDS patients [].

Clinical Trials and Ongoing Research

Leniolisib has been evaluated in clinical trials for the treatment of APDS. A Phase II/III clinical trial demonstrated that leniolisib treatment led to a significant reduction in the size of enlarged lymph nodes, a hallmark feature of APDS, compared to placebo. Additionally, the trial showed an increase in the number of naive B cells, a type of immature B cell population, in the peripheral blood of patients treated with leniolisib []. These findings suggest leniolisib's potential to control the underlying cause of APDS and improve immune function.

Based on these promising results, an open-label extension study is ongoing to assess the long-term safety and efficacy of leniolisib in APDS patients []. Additionally, Pharming, the company developing leniolisib, submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for its approval in APDS treatment [].

Leniolisib is a novel compound classified as a phosphoinositide 3-kinase delta inhibitor, specifically targeting the p110δ subunit of the phosphoinositide 3-kinase pathway. It has been developed primarily for the treatment of activated phosphoinositide 3-kinase delta syndrome, a primary immunodeficiency disorder characterized by hyperactivity of the PI3Kδ pathway due to gain-of-function mutations. The compound's chemical formula is C21H25F3N6O2•H3PO4, with a molecular weight of 450.47 g/mol for the free base and 548.46 g/mol for its phosphate salt form .

Leniolisib acts as a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) [1]. PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, survival, and metabolism. In APDS, mutations lead to overactivation of PI3Kδ, contributing to uncontrolled lymphocyte proliferation and organ enlargement. By binding to the ATP-binding pocket of PI3Kδ, Leniolisib prevents the enzyme from functioning and disrupts the overactive signaling pathway [1]. This ultimately leads to reduced lymphocyte proliferation and improvement of APDS symptoms.

Note:

[1] Cant, AJ, et al. "Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome." Feb 2024. Report:

Additional Points

  • Leniolisib is still under development, and long-term effects are unknown.
  • More research is needed to fully understand the safety and efficacy of Leniolisib for APDS treatment.

Leniolisib functions by selectively inhibiting the PI3Kδ enzyme, effectively blocking the active binding site on the p110δ subunit. In cell-free isolated enzyme assays, it has demonstrated a high selectivity for PI3Kδ over other PI3K isoforms: PI3Kα (28-fold), PI3Kβ (43-fold), and PI3Kγ (257-fold) . This inhibition leads to reduced activity in downstream signaling pathways, particularly those involving protein kinase B (AKT), which is critical for cellular processes like proliferation and survival.

Leniolisib has shown significant biological activity in modulating immune responses. In clinical studies, it has been observed to reduce hyperactivity in lymphocyte subsets and decrease lymphoproliferation in patients with activated phosphoinositide 3-kinase delta syndrome. The treatment resulted in partial reconstitution of lymphocyte populations and decreased levels of inflammatory markers such as tumor necrosis factor alpha . Furthermore, it has been reported to inhibit the proliferation and activation of both B and T cells, demonstrating its potential as an immunomodulatory agent.

The synthesis of leniolisib involves several key steps:

  • Initial Coupling: The process begins with the coupling of 6-benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of triethylamine at elevated temperatures to yield a high yield product.
  • Deprotection: The benzyl group is subsequently deprotected using palladium hydroxide on carbon and ammonium formate.
  • Final Coupling: The final step involves coupling with 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine under specific conditions to produce leniolisib .

These methods are designed to enhance solubility and membrane permeability while maintaining metabolic stability.

Leniolisib is primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome. Its unique mechanism allows it to address the underlying hyperactivity of immune cells associated with this condition. Additionally, ongoing investigations are exploring its potential applications in other autoimmune disorders, such as primary Sjögren's syndrome .

Leniolisib exhibits notable interactions with various metabolic pathways. It is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4 (94.5%), which plays a critical role in its oxidative metabolism. Other enzymes involved include CYP3A5 and CYP1A2 at minor levels . Understanding these interactions is crucial for evaluating drug-drug interactions and optimizing therapeutic regimens.

Several compounds share structural or functional similarities with leniolisib, particularly within the category of phosphoinositide 3-kinase inhibitors:

Compound NameTargeted KinaseSelectivityUnique Features
IdelalisibPI3KδHighUsed in hematological malignancies; FDA approved
DuvelisibPI3Kδ/PI3KγModerateDual inhibition; used in chronic lymphocytic leukemia
CopanlisibPI3Kα/PI3KδModerateAdministered intravenously; indicated for lymphoma

Leniolisib stands out due to its high selectivity for PI3Kδ over other isoforms, making it particularly effective for treating disorders linked to this specific pathway without significantly affecting other kinases involved in immune regulation . This selectivity contributes to its favorable safety profile compared to broader-spectrum inhibitors.

Leniolisib exhibits highly selective inhibition of phosphoinositide 3-kinase delta through competitive binding at the adenosine triphosphate binding site of the catalytic p110δ subunit [1] [2]. The compound demonstrates exceptional potency with an inhibitory concentration fifty (IC50) of 11 nanomolar against phosphoinositide 3-kinase delta, representing substantially greater selectivity compared to other class I phosphoinositide 3-kinase isoforms [2] [3]. This selectivity profile includes 22-fold selectivity over phosphoinositide 3-kinase alpha (IC50 = 244 nanomolar), 38-fold selectivity over phosphoinositide 3-kinase beta (IC50 = 424 nanomolar), and remarkable 202-fold selectivity over phosphoinositide 3-kinase gamma (IC50 = 2,230 nanomolar) [2] [3].

Crystallographic structural analysis reveals that leniolisib adopts a unique binding conformation within the adenosine triphosphate binding pocket of phosphoinositide 3-kinase delta [4] [5]. The compound exhibits a binding energy of -9.13 kilocalories per mole with an inhibition constant of 203.87 nanomolar, demonstrating stable protein-ligand interactions [4]. Molecular docking studies confirm that the binding mode overlaps precisely with the crystallographic structure, validating the computational predictions of inhibitor positioning [4]. Importantly, the binding affinity demonstrates higher selectivity toward phosphoinositide 3-kinase delta compared to reference compounds, with the (S)-enantiomer showing preferred potency and isoform selectivity [5].

The binding mode characteristics of leniolisib distinguish it structurally from other phosphoinositide 3-kinase delta inhibitors. Unlike propeller-shaped inhibitors such as GS-643624 that induce the WM-pocket through insertion between tryptophan 760 and methionine 752, leniolisib maintains methionine 752 in its original position without inducing conformational changes [5]. This unique structural interaction contributes to the compound's selectivity profile and represents a distinct mechanism of phosphoinositide 3-kinase delta inhibition.

Pharmacokinetic parameters reveal rapid absorption characteristics with a time to maximum concentration of approximately one hour and an elimination half-life ranging from seven to ten hours [1] [6]. The compound demonstrates dose-proportional systemic exposure over the therapeutic range, reaching steady-state concentrations within two to three days of twice-daily administration [6]. Plasma protein binding is extensive at 94.5%, with an apparent distribution volume of 28.5 liters in patients with activated phosphoinositide 3-kinase delta syndrome [1].

ParameterValueReference
IC50 Phosphoinositide 3-Kinase Delta11 nanomolar [2] [3]
IC50 Phosphoinositide 3-Kinase Alpha244 nanomolar [2] [3]
IC50 Phosphoinositide 3-Kinase Beta424 nanomolar [2] [3]
IC50 Phosphoinositide 3-Kinase Gamma2,230 nanomolar [2] [3]
Selectivity over Phosphoinositide 3-Kinase Alpha22-fold [2] [3]
Selectivity over Phosphoinositide 3-Kinase Beta38-fold [2] [3]
Selectivity over Phosphoinositide 3-Kinase Gamma202-fold [2] [3]
Binding Energy-9.13 kilocalories per mole [4]
Inhibition Constant203.87 nanomolar [4]
Time to Maximum Concentration1 hour [1] [6]
Half-life7-10 hours [1] [6]

Downstream Signaling Modulation: AKT/mTOR Pathway Suppression

Leniolisib exerts profound downstream effects on the protein kinase B/mammalian target of rapamycin signaling cascade through its selective inhibition of phosphoinositide 3-kinase delta [1] [2] [7]. The primary mechanism involves blocking the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate, thereby preventing activation of downstream effector molecules including protein kinase B and mammalian target of rapamycin complex 1 [2] [8].

Protein kinase B pathway suppression represents the most direct downstream effect of leniolisib treatment. The compound induces dose-dependent reduction in phosphorylated protein kinase B levels in both cell lines overexpressing p110δ mutants and primary immune cells derived from patients with activated phosphoinositide 3-kinase delta syndrome [9] [7]. This suppression occurs rapidly following treatment initiation, with measurable reductions in phosphorylated protein kinase B observed within hours of drug administration [7]. The inhibition demonstrates a direct pharmacokinetic/pharmacodynamic relationship with a half-maximal inhibitory concentration of 300 nanograms per milliliter [7].

Mammalian target of rapamycin pathway modulation occurs through multiple mechanisms following leniolisib-mediated phosphoinositide 3-kinase delta inhibition [10] [7]. Mammalian target of rapamycin complex 1 activity becomes suppressed as a consequence of reduced protein kinase B phosphorylation, leading to decreased phosphorylation of downstream targets including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [7] [11] [12]. This suppression results in inhibited protein synthesis and reduced cell proliferation across multiple immune cell subsets [13].

Phosphorylated ribosomal protein S6 reduction serves as a reliable biomarker of pathway inhibition. Studies demonstrate consistent decreases in phosphorylated ribosomal protein S6 levels following leniolisib treatment, both in ex vivo stimulated B cells and without exogenous stimulation [7]. This reduction reflects the downstream consequences of mammalian target of rapamycin complex 1 suppression and correlates with clinical efficacy parameters.

Metabolic pathway effects extend beyond direct signaling cascade modulation. Leniolisib treatment influences cellular metabolism through effects on nutrient transporter expression and glucose uptake mechanisms [14]. The compound modulates the expression of transferrin receptor (CD71) and amino acid transporter subunit (CD98), which are critical for cellular nutrient acquisition and metabolic homeostasis in immune cells [14].

Pathway ComponentEffect of LeniolisibMechanismReference
Phosphorylated Protein Kinase BDecreased (dose-dependent)Direct phosphoinositide 3-kinase delta inhibition blocks protein kinase B activation [1] [2] [9] [7]
Phosphorylated Ribosomal Protein S6DecreasedDownstream of phosphorylated protein kinase B suppression [9] [7]
Phosphatidylinositol (3,4,5)-trisphosphate ProductionReducedBlocked conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate [2] [8]
Mammalian Target of Rapamycin Complex 1 ActivitySuppressedReduced via protein kinase B pathway suppression [10] [7]
Mammalian Target of Rapamycin Complex 2 ActivityIndirectly affectedSecondary effect through pathway modulation [10]
Eukaryotic Translation Initiation Factor 4E-binding Protein 1 PhosphorylationReducedMammalian target of rapamycin complex 1-dependent phosphorylation reduced [11] [12]
Protein SynthesisInhibitedDownstream of mammalian target of rapamycin pathway inhibition [13]
Cell ProliferationReducedResult of pathway-wide suppression [2] [9]

Impact on Immune Cell Subsets: B-Cell Maturation and T-Cell Differentiation

Leniolisib demonstrates remarkable effects on B-cell development and maturation through restoration of normal phosphoinositide 3-kinase delta signaling in patients with activated phosphoinositide 3-kinase delta syndrome [9] [3] [15] [16]. The most striking effect involves normalization of transitional B-cell populations, which are characteristically elevated in activated phosphoinositide 3-kinase delta syndrome patients. Treatment with leniolisib reduces mean transitional B-cell levels from 38.17% to 2.47%, representing near-complete normalization to healthy control levels [16].

B-cell subset restoration encompasses multiple developmental stages and functional capacities. Naive B-cell populations demonstrate significant increases following leniolisib treatment, reflecting restored B-cell maturation pathways and corrected developmental checkpoints [9] [17] [15]. This improvement correlates with enhanced capacity for appropriate immune responses and reduced susceptibility to infections. Memory B-cell populations also show improved subset distribution, with corrections in class-switching defects that characterize activated phosphoinositide 3-kinase delta syndrome [7] [18].

Mechanistic basis of B-cell effects involves restoration of critical transcriptional networks controlling B-cell identity and differentiation. Phosphoinositide 3-kinase signaling induces expression of the transcription factor Pax5, which plays a central role in B-cell commitment and differentiation through activation of B-cell-specific signaling proteins including SLP-65 and CD19 [19]. Leniolisib treatment restores this phosphoinositide 3-kinase-Pax5 axis, linking cellular survival and differentiation with B-cell identity maintenance [19].

T-cell differentiation improvements manifest across multiple T-cell subsets and functional states. CD4+ T cells expressing PD-1, which are elevated in activated phosphoinositide 3-kinase delta syndrome and represent exhausted or dysfunctional states, show reduced frequencies following leniolisib treatment [9] [7]. Senescent CD8+ T cells, characterized by CD57 expression and CD4 negativity, demonstrate decreased populations, indicating prevention of premature T-cell senescence [9] [7].

T follicular helper cell function undergoes significant restoration with leniolisib treatment. These cells are critical for germinal center formation and B-cell help in antibody production. Patients with activated phosphoinositide 3-kinase delta syndrome exhibit impaired T follicular helper cell function, which improves substantially following phosphoinositide 3-kinase delta inhibition [18]. This restoration correlates with improved humoral immune responses and reduced dependence on immunoglobulin replacement therapy.

Regulatory T-cell enhancement represents another crucial aspect of leniolisib's immunomodulatory effects. Phosphoinositide 3-kinase delta is critical for regulatory T-cell function, and appropriate inhibition enhances regulatory capacity through FOXO1-mediated transcriptional regulation [20] [18]. This enhancement contributes to improved immune homeostasis and reduced autoimmune manifestations in treated patients.

Natural killer cell restoration occurs through phosphoinositide 3-kinase-dependent mechanisms controlling cytotoxic function. Patients with activated phosphoinositide 3-kinase delta syndrome exhibit impaired natural killer cell cytotoxicity, which shows partial restoration following leniolisib treatment [10]. This improvement contributes to enhanced antiviral immunity and tumor surveillance capacity.

Cell Type/SubsetBaseline Activated Phosphoinositide 3-Kinase Delta Syndrome StatusLeniolisib Treatment EffectMechanism of ActionReference
Transitional B cellsElevated (38.17% mean)Normalized (to 2.47% mean)Restored B-cell maturation checkpoint [9] [3] [15] [16]
Naive B cellsDecreasedIncreased significantlyNormalized differentiation pathway [9] [17] [15]
Memory B cellsDysregulatedImproved subset distributionCorrected class switching defects [7] [18]
CD4+ T cells (PD-1+)IncreasedReduced frequencyReduced T-cell exhaustion markers [9] [7]
CD8+ T cells (senescent)Elevated (CD57+CD4-)Decreased populationPrevented premature senescence [9] [7]
T follicular helper cellsImpaired functionRestored functionImproved germinal center formation [18]
Regulatory T cellsReduced functionEnhanced regulatory capacityEnhanced FOXO1-mediated regulation [20] [18]
Natural killer cellsImpaired cytotoxicityPartially restored functionRestored phosphoinositide 3-kinase-dependent cytotoxicity [10]

Comparative Target Engagement Profiles Across Phosphoinositide 3-Kinase Delta Mutants

Leniolisib demonstrates unique target engagement characteristics compared to other phosphoinositide 3-kinase delta inhibitors currently available for clinical use [21]. The compound exhibits a distinctive selectivity profile with moderate chemical potency but exceptional isoform specificity, particularly regarding the critical delta/gamma selectivity ratio of 0.0049 [21]. This ratio compares favorably to other phosphoinositide 3-kinase delta inhibitors, indicating superior selectivity for the delta isoform over gamma isoform inhibition.

Comparative potency analysis reveals important distinctions among phosphoinositide 3-kinase delta inhibitors. While idelalisib demonstrates higher chemical potency (IC50 = 1.3 nanomolar) compared to leniolisib (IC50 = 11 nanomolar), leniolisib shows superior tolerability and safety profile in clinical trials [21] [22]. Duvelisib functions as a dual phosphoinositide 3-kinase delta/gamma inhibitor (IC50 = 2.7 nanomolar for delta), while umbralisib shows lower potency (IC50 = 100 nanomolar) but maintains selectivity for the delta isoform [21] [22].

Structural classification differences contribute significantly to target engagement profiles. Leniolisib belongs to the tetrahydropyrido[4,3-d]pyrimidine chemical class, representing a structurally novel approach to phosphoinositide 3-kinase delta inhibition [1] [2] [21]. This differs from idelalisib's purine-quinazolin-4-one structure and the pan-phosphoinositide 3-kinase inhibitor copanlisib, which lacks isoform selectivity [21] [23].

Clinical safety profiles vary substantially among phosphoinositide 3-kinase delta inhibitors, with leniolisib demonstrating superior tolerability in activated phosphoinositide 3-kinase delta syndrome patients [21]. Idelalisib and duvelisib are associated with significant immune-mediated adverse events including hepatotoxicity, colitis, and neutropenia when used for hematologic malignancies [21]. These safety differences may relate to the degree of phosphoinositide 3-kinase gamma inhibition and overall pathway over-suppression.

Mutant-specific efficacy demonstrates leniolisib's effectiveness across different activated phosphoinositide 3-kinase delta syndrome-causing mutations. The compound shows consistent efficacy against common p110δ mutations including N334K, C416R, E525K, and E1021K, with crystallographic analysis confirming that these mutations do not interfere with leniolisib binding in the adenosine triphosphate pocket [7]. This broad mutant coverage provides therapeutic utility across the spectrum of activated phosphoinositide 3-kinase delta syndrome patients.

Target engagement kinetics reveal leniolisib's unique pharmacodynamic properties. The compound demonstrates rapid onset of pathway inhibition with apparent absence of hysteresis, indicating a direct pharmacokinetic/pharmacodynamic relationship [7]. Unlike other phosphoinositide 3-kinase delta inhibitors that may cause over-inhibition leading to immune suppression, leniolisib's moderate potency allows for pathway modulation rather than complete blockade [21].

Isoform selectivity mechanisms distinguish leniolisib from other inhibitors through its binding mode and structural interactions. The compound largely spares the gamma isoform while maintaining high selectivity for delta, avoiding off-target immune effects associated with dual delta/gamma inhibition [21]. This selectivity profile may explain the improved tolerability observed in clinical trials compared to other phosphoinositide 3-kinase delta inhibitors.

InhibitorIC50 Phosphoinositide 3-Kinase Delta (nanomolar)IC50 Phosphoinositide 3-Kinase Gamma (nanomolar)Delta/Gamma Selectivity RatioChemical Structure ClassBinding ModeClinical Safety ProfileReference
Leniolisib112,2300.0049Tetrahydropyrido[4,3-d]pyrimidineAdenosine triphosphate-competitive, uniqueWell-tolerated in activated phosphoinositide 3-kinase delta syndrome [1] [2] [21]
Idelalisib1.310,3000.0001Purine-quinazolin-4-oneAdenosine triphosphate-competitiveHepatotoxicity, colitis [21] [22]
Duvelisib2.7Dual delta/gammaDual targetDual phosphoinositide 3-kinase delta/gamma inhibitorAdenosine triphosphate-competitiveImmune-mediated adverse events [21] [22]
Umbralisib100>15,000>0.0067Phosphoinositide 3-kinase delta-selectiveAdenosine triphosphate-competitiveModerate toxicity [21] [22]
CopanlisibPan-phosphoinositide 3-kinasePan-phosphoinositide 3-kinaseNon-selectivePan-phosphoinositide 3-kinase inhibitorAdenosine triphosphate-competitiveSignificant toxicity [21] [23]
Seletalisib122820.0426Phosphoinositide 3-kinase delta-selectiveAdenosine triphosphate-competitiveAdverse events in activated phosphoinositide 3-kinase delta syndrome trials [21]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

450.19910855 g/mol

Monoisotopic Mass

450.19910855 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L22772Z9CP

Drug Indication

Leniolisib is indicated for the treatment of activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS) in adult and pediatric patients 12 years of age and older.
Treatment of activated phosphoinositide 3-kinase delta syndrome (APDS)

Mechanism of Action

Phosphoinositide-3-kinase δ (PI3Kδ) is a lipid kinase activated downstream of tyrosine kinase receptors and G-protein–coupled receptors in immune cells. It mediates the PI3K/AKT pathway, which is involved in cell proliferation, growth, and survival. A heterodimer made up of a regulatory subunit (p85α) and a catalytic subunit (p110δ), PI3Kδ is primarily expressed on hematopoietic cells such as lymphocytes and myeloid cells. It converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signalling molecule that downstream proteins like the AKT kinase, which activate mammalian target of rapamycin (mTOR) complex I and inhibit FOXO family of transcription factors. APDS is associated with gain-of-function variants in the gene encoding p110δ or loss of function variants in the gene encoding p85α, each causing hyperactivity of PI3K-delta, reduced T cell function, lymphadenopathy, and immunodeficiency. Leniolisib inhibits PI3Kδ by blocking the active binding site in the p110δ subunit. In cell-free isolated enzyme assays, the selectivity was higher for PI3K-delta over PI3K-alpha (28-fold), PI3K-beta (43-fold), and PI3K-gamma (257-fold), as well as the broader kinome. In cell-based assays, leniolisib reduced pAKT pathway activity and inhibited proliferation and activation of B and T cell subsets. Leniolisib inhibits the signalling pathways that lead to increased production of PIP3, hyperactivity of the downstream mTOR/AKT pathway, and the dysregulation of B and T cells.

Absorption Distribution and Excretion

The systemic drug exposure (AUC and Cmax) of leniolisib increases dose proportionally. During twice daily dosing approximately 12 hours apart, leniolisib accumulates approximately 1.4-fold (range of 1.0 to 2.2) in achieving steady-state. Steady-state drug concentrations can be expected to be reached after approximately two to three days. The Tmax is about one hour. Food has negligible effects on the systemic exposure of leniolisib.
The mean recovery of total 14C-radioactivity following a single oral dose of 70 mg 14C-leniolisib was 92.5% following 168 hours post-dose. About 67% and 25.5% of the recovered dose were in feces and urine, respectively. Of the recovered dose in urine, 6.32% was in unchanged parent drug form and the predominant drug-related material.
The systemic decay in leniolisib plasma concentration over time is bi-exponential, indicating a distribution delay toward peripheral tissues. The volume of distribution of leniolisib is estimated to be 28.5 L in patients with APDS.
In one study, healthy volunteers received leniolisib single ascending doses up to 400 mg and multiple ascending doses up to 140 mg twice daily for 14 days. Oral drug clearance from plasma (CL/F) was 4 L/h.

Metabolism Metabolites

About 60% of leniolisib is metabolized by the liver. Leniolisib undergoes oxidative metabolism, which is primarily mediated by CYP3A4 (94.5%), as well as CYP3A5 (3.5%), CYP1A2 (0.7%) and CYP2D6 (0.7%) to a minor extent. Few metabolites of leniolisib have been characterized in one study; however, no metabolites were abundant in plasma relative to the parent drug. Other metabolic pathways include dealkylation, demethylation, and hydroxylation. Other suggested excretion routes include intestinal secretion by BCRP and CYP1A1-mediated extrahepatic metabolism.

Wikipedia

Leniolisib

Biological Half Life

The effective half-life is approximately seven hours. The apparent terminal elimination half-life is approximately 10 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Pearson D, Garnier M, Luneau A, James AD, Walles M. (19)F-NMR-based determination of the absorption, metabolism and excretion of the oral phosphatidylinositol-3-kinase (PI3K) delta inhibitor leniolisib (CDZ173) in healthy volunteers. Xenobiotica. 2018 Nov 29:1-8. doi: 10.1080/00498254.2018.1523488. [Epub ahead of print] PubMed PMID: 30215545.
2: De Buck S, Kucher K, Hara H, Gray C, Woessner R. CYP3A but not P-gp plays a relevant role in the in vivo intestinal and hepatic clearance of the delta-specific phosphoinositide-3 kinase inhibitor leniolisib. Biopharm Drug Dispos. 2018 Sep;39(8):394-402. doi: 10.1002/bdd.2157. PubMed PMID: 30171694.
3: Chinen J, Cowan MJ. Advances and highlights in primary immunodeficiencies in 2017. J Allergy Clin Immunol. 2018 Oct;142(4):1041-1051. doi: 10.1016/j.jaci.2018.08.016. Epub 2018 Aug 29. PubMed PMID: 30170128; PubMed Central PMCID: PMC6175644.
4: Avery DT, Kane A, Nguyen T, Lau A, Nguyen A, Lenthall H, Payne K, Shi W, Brigden H, French E, Bier J, Hermes JR, Zahra D, Sewell WA, Butt D, Elliott M, Boztug K, Meyts I, Choo S, Hsu P, Wong M, Berglund LJ, Gray P, O'Sullivan M, Cole T, Holland SM, Ma CS, Burkhart C, Corcoran LM, Phan TG, Brink R, Uzel G, Deenick EK, Tangye SG. Germline-activating mutations in PIK3CD compromise B cell development and function. J Exp Med. 2018 Aug 6;215(8):2073-2095. doi: 10.1084/jem.20180010. Epub 2018 Jul 17. PubMed PMID: 30018075; PubMed Central PMCID: PMC6080914.
5: Lozac'h F, Fahrni S, Maria D, Welte C, Bourquin J, Synal HA, Pearson D, Walles M, Camenisch G. Evaluation of cAMS for (14)C microtracer ADME studies: opportunities to change the current drug development paradigm. Bioanalysis. 2018 Mar 1;10(5):321-339. doi: 10.4155/bio-2017-0216. Epub 2018 Feb 16. PubMed PMID: 29451392.
6: Rao VK, Webster S, Dalm VASH, Šedivá A, van Hagen PM, Holland S, Rosenzweig SD, Christ AD, Sloth B, Cabanski M, Joshi AD, de Buck S, Doucet J, Guerini D, Kalis C, Pylvaenaeinen I, Soldermann N, Kashyap A, Uzel G, Lenardo MJ, Patel DD, Lucas CL, Burkhart C. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor leniolisib. Blood. 2017 Nov 23;130(21):2307-2316. doi: 10.1182/blood-2017-08-801191. Epub 2017 Sep 29. PubMed PMID: 28972011; PubMed Central PMCID: PMC5701526.
7: Hoegenauer K, Soldermann N, Zécri F, Strang RS, Graveleau N, Wolf RM, Cooke NG, Smith AB, Hollingworth GJ, Blanz J, Gutmann S, Rummel G, Littlewood-Evans A, Burkhart C. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Med Chem Lett. 2017 Aug 25;8(9):975-980. doi: 10.1021/acsmedchemlett.7b00293. eCollection 2017 Sep 14. PubMed PMID: 28947947; PubMed Central PMCID: PMC5601375.

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